N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-20-6-7-21-15-8-11(4-5-17-15)16(19)18-12-2-3-13-14(9-12)23-10-22-13/h2-5,8-9H,6-7,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVBCQAKQVHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The isonicotinamide part contributes to its potential as an anti-cancer and anti-inflammatory agent.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C_{17}H_{20}N_{2}O_{4} |
| Molecular Weight | 316.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values that demonstrate its efficacy in inhibiting cell proliferation.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxicity of this compound:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- A549: 1.5 µM
- MCF-7: 2.0 µM
- HeLa: 1.8 µM
These results suggest that the compound can significantly inhibit the growth of these cancer cells while exhibiting lower toxicity towards normal cells (CC50 > 100 µM) .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry analysis has shown that treatment with this compound leads to increased apoptosis in cancer cells.
Antidiabetic Activity
In addition to anticancer properties, this compound has been investigated for its antidiabetic activity . In vitro studies demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.
Key Findings on Antidiabetic Effects
| Compound | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| IIa | 0.85 | IC50 > 150 µM |
| IIc | 0.68 | IC50 > 150 µM |
These findings indicate a promising safety profile alongside effective antidiabetic activity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Contrasts :
- The target compound’s 2-methoxyethoxy group may improve solubility compared to lipophilic analogs like cyclopentane-carboxamide derivatives .
- Yields vary significantly: 45% for acetamide derivatives vs. 84% for benzimidazole-based IDO1 inhibitors .
Physicochemical and Spectroscopic Properties
- Polarity: The target compound’s 2-methoxyethoxy chain likely increases polarity relative to non-polar substituents (e.g., tert-butyl in 4s ).
- Characterization : All compounds are validated via ¹H NMR, ¹³C NMR, and MS, with purity confirmed by HPLC (e.g., >95% for thiazole derivatives ).
Q & A
Q. What computational tools optimize this compound for drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
